2-(1H-indol-1-yl)-N-phenylacetamide
Description
2-(1H-Indol-1-yl)-N-phenylacetamide is an indole-derived acetamide featuring a phenyl group attached to the nitrogen of the acetamide moiety and an indole ring substituted at the 1-position. Its molecular formula is C₁₆H₁₄N₂O, with an average mass of 236.27 g/mol . The indole scaffold is known for its versatility in drug discovery, contributing to interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-indol-1-yl-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h1-11H,12H2,(H,17,19) |
InChI Key |
PJVFEEXTPVELBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-N-phenylacetamide typically involves the reaction of indole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination at the C-3 position.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-1-yl)-N-phenylethylamine.
Substitution: Formation of 3-bromo-2-(1H-indol-1-yl)-N-phenylacetamide.
Scientific Research Applications
2-(1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(1H-Indol-1-yl)-N-phenylacetamide with analogs differing in substitution patterns, functional groups, and biological activities.
Positional Isomers: 1-yl vs. 3-yl Indole Substitution
- 2-(1H-Indol-3-yl)-N-phenylacetamide ():
Substitution at the indole 3-position enhances antioxidant and antihyperglycemic activities. For example, compound 12 (2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide) demonstrated significant α-amylase inhibition (IC₅₀ = 1.24 µM) due to the electron-donating octyloxy group improving solubility and target binding .- Key Difference : The 3-yl substitution allows for better resonance stabilization of the indole ring, facilitating interactions with redox-sensitive enzymes.
Substituent Effects on the Phenyl Ring
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) ():
Electron-withdrawing groups (Cl, F) on the phenyl ring enhanced anticancer activity against Bcl-2/Mcl-1 proteins (IC₅₀ = 0.87 µM). The chloro and fluoro substituents likely improve binding to hydrophobic pockets in protein targets .- Comparison : The unsubstituted phenyl group in the target compound may limit potency but offers a simpler scaffold for further derivatization.
Chiral Analogs
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): This chiral derivative crystallizes in an orthorhombic system (space group P2₁2₁2₁) with intramolecular hydrogen bonds (N–H⋯O, 2.06 Å). Chirality enhances selectivity for enantioselective targets, though synthesis complexity increases .
Linker Modifications: Thio/Sulfinyl Groups
- 2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives ():
Replacing the oxygen in the acetamide linker with sulfur/sulfinyl groups (e.g., 4–49C ) improved antiviral activity against RSV (EC₅₀ = 0.12 µM) by enhancing metabolic stability and membrane permeability .- Significance : The target compound’s oxygen-based linker may be more prone to hydrolysis compared to sulfur analogs.
Bulky Substituents: Adamantane Derivatives
- N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides ():
Adamantane groups increase hydrophobicity (LogP ~4.5), favoring blood-brain barrier penetration. Compound 5a showed promising CNS activity in preliminary assays .- Contrast : The target compound’s phenyl group confers moderate hydrophobicity (LogP ~2.5), limiting CNS uptake.
Structural and Physicochemical Data
Table 1: Structural Comparison
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